molecular formula C16H13ClN2O3S B2650829 N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313960-38-2

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2650829
M. Wt: 348.8
InChI Key: VVKGZHLRJNAQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved multi-step reactions .


Molecular Structure Analysis

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” can be represented by the SMILES string O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” is a solid substance . Its molecular weight is 226.68 .

Scientific Research Applications

Application 1: Anti-inflammatory and Analgesic Activities

  • Summary of the Application : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
  • Methods of Application : The compounds were synthesized in satisfactory yield and pharmacologically evaluated for their activities by known experimental models .
  • Results or Outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard are low .

Application 2: Antimicrobial and Anticancer Activities

  • Summary of the Application : Benzothiazole based dispersed azo compounds were synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, and anticancer activity against different human cancer cell lines .
  • Methods of Application : The azo compounds were synthesized by diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction in the temperature range of 0–5 °C .
  • Results or Outcomes : All the synthesized azo dyes were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, and the obtained results were exhibited to be potent antimicrobial activities compared with the reference compound . In addition, the in vitro anticancer activity of all the synthesized azo dyes was performed against different human cancer cell lines such as A549, K562 and MDA-MB-231 by using MTT assay .

Application 3: Anti-inflammatory and Analgesic Activities

  • Summary of the Application : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
  • Methods of Application : The compounds were synthesized in satisfactory yield and pharmacologically evaluated for their activities by known experimental models .
  • Results or Outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard are low .

Application 4: Anticonvulsant Activities

  • Summary of the Application : A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and evaluated for their in vivo anticonvulsant activities .
  • Methods of Application : The compounds were synthesized and their acute toxicity screening was performed .
  • Results or Outcomes : The results of the anticonvulsant activities are not provided in the source .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes the GHS07 pictogram, the signal word “Warning”, and the hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-5-9(6-12(8-11)22-2)15(20)19-16-18-13-4-3-10(17)7-14(13)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGZHLRJNAQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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